NK 154183A

Description

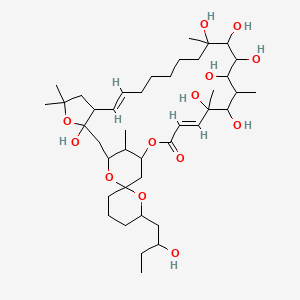

The compound (4E,18E)-11,12,13,14,16,17,27a-heptahydroxy-6’-(2-hydroxybutyl)-2,2,11,15,17,28-hexamethyl-2,3,3’,3a,4’,5’,6,6’,7,8,9,10,11,12,13,14,15,16,17,22,23,26,27,27a-tetracosahydro-20H-spiro[22,26-methanofuro[2,3-h][1,5]dioxacyclohexacosine-24,2’-pyran]-20-one is a complex organic molecule with multiple hydroxyl groups and a spiro structure

Properties

CAS No. |

152986-47-5 |

|---|---|

Molecular Formula |

C41H70O13 |

Molecular Weight |

771 g/mol |

IUPAC Name |

(8E,22E)-3,15,16,17,18,20,21-heptahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one |

InChI |

InChI=1S/C41H70O13/c1-8-28(42)21-29-16-14-19-40(52-29)23-30-25(2)31(53-40)24-41(50)27(22-37(4,5)54-41)15-12-10-9-11-13-18-38(6,48)36(47)34(45)33(44)26(3)35(46)39(7,49)20-17-32(43)51-30/h12,15,17,20,25-31,33-36,42,44-50H,8-11,13-14,16,18-19,21-24H2,1-7H3/b15-12+,20-17+ |

InChI Key |

ZACXIZMUUXGJHL-QTBZMJKBSA-N |

SMILES |

CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)C=CCCCCCC(C(C(C(C(C(C(C=CC(=O)O3)(C)O)O)C)O)O)O)(C)O)O)C)O |

Isomeric SMILES |

CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)/C=C/CCCCCC(C(C(C(C(C(C(/C=C/C(=O)O3)(C)O)O)C)O)O)O)(C)O)O)C)O |

Canonical SMILES |

CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)C=CCCCCCC(C(C(C(C(C(C(C=CC(=O)O3)(C)O)O)C)O)O)O)(C)O)O)C)O |

Synonyms |

NK 154183A NK-154183A NK154183A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the spiro structure and the introduction of hydroxyl groups. The synthetic route typically starts with simpler organic molecules, which undergo a series of reactions such as aldol condensation, cyclization, and hydroxylation. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its hydroxyl groups make it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.

Medicine: The compound’s structure may allow it to act as a drug candidate or a precursor for pharmaceuticals.

Industry: It could be used in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with other molecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The spiro structure may also play a role in its stability and reactivity. Molecular targets could include enzymes, receptors, or other proteins, with pathways involving signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- (4E,18E,20E)-7,9,11,12,13,14,15-Heptahydroxy-10-{[(2S,5R,6R)-5-hydroxy-6-methyltetrahydro-2H-pyran]}

- Other spiro compounds with multiple hydroxyl groups

Uniqueness

This compound’s uniqueness lies in its specific combination of hydroxyl groups and spiro structure, which may confer distinct chemical and biological properties

Q & A

Q. What experimental design considerations are critical for synthesizing NK 154183A with high reproducibility?

Methodological Answer:

- Design of Experiments (DOE): Use factorial designs to optimize reaction parameters (e.g., temperature, solvent ratios, catalyst loading) and identify interactions between variables .

- Control Variables: Standardize purification protocols (e.g., column chromatography gradients, recrystallization solvents) to minimize batch-to-batch variability .

- Statistical Validation: Perform triplicate runs with ANOVA to assess reproducibility, reporting mean yields ± standard deviation .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Chromatography: Pair HPLC with UV-Vis detection (λmax calibrated for this compound) and LC-MS to confirm molecular weight .

- Spectroscopy: Use / NMR with deuterated solvents (e.g., DMSO-d6) to resolve stereochemical ambiguities; cross-validate with FT-IR for functional groups .

- Quantitative Purity: Integrate differential scanning calorimetry (DSC) to assess crystallinity and thermogravimetric analysis (TGA) for solvent residue quantification .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

- Systematic Validation: Replicate assays under standardized conditions (e.g., cell line provenance, passage number, incubation time) to isolate protocol-driven variability .

- Meta-Analysis: Apply weighted z-scores to compare bioactivity datasets, accounting for sample size and assay sensitivity differences .

- Contextual Factors: Report solvent effects (e.g., DMSO concentration) and buffer pH, which may alter compound solubility and stability .

Advanced Research Questions

Q. What computational strategies can resolve mechanistic ambiguities in this compound’s interaction with its target protein?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein binding trajectories (≥100 ns) using AMBER or GROMACS to identify stable conformations and binding free energies (MM-PBSA/GBSA) .

- Docking Validation: Cross-reference AutoDock Vina results with experimental mutagenesis data to validate critical binding residues .

- Quantum Mechanics (QM): Perform DFT calculations (B3LYP/6-31G*) to model electron transfer pathways in catalytic sites .

Q. How should researchers design a study to reconcile conflicting pharmacokinetic (PK) data for this compound in preclinical models?

Methodological Answer:

- Cross-Species PK Profiling: Compare AUC, , and clearance rates in rodents vs. non-human primates, controlling for diet and metabolic enzyme activity .

- Compartmental Modeling: Use NONMEM or WinNonlin to build physiologically based pharmacokinetic (PBPK) models, integrating tissue-specific partition coefficients .

- Covariate Analysis: Apply multivariate regression to assess the impact of age, sex, and genetic polymorphisms on PK variability .

Q. What statistical frameworks are robust for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Nonlinear Regression: Fit sigmoidal curves (Hill equation) to IC50/EC50 data, reporting 95% confidence intervals for potency estimates .

- Benchmark Dose (BMD): Use EPA’s BMDS software to derive toxicity thresholds, prioritizing model fit (AIC/BIC) over default linear extrapolation .

- Multiparametric Analysis: Apply principal component analysis (PCA) to correlate toxicity endpoints (e.g., hepatotoxicity, nephrotoxicity) with exposure metrics .

Q. How can interdisciplinary approaches enhance the translational relevance of this compound research?

Methodological Answer:

- Omics Integration: Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map compound-induced pathway perturbations .

- Organ-on-a-Chip Models: Validate in vitro efficacy using microphysiological systems (e.g., liver-chip for metabolism, blood-brain barrier-chip for CNS penetration) .

- Clinical Correlation: Align preclinical findings with patient-derived xenograft (PDX) responses or biomarker data from early-phase trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.